N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c1-9-2-7-13-12(17-9)8-14(20-13)15(19)18-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZGSNZUPKMKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors One common method includes the cyclization of appropriate intermediates under controlled conditionsThe final step involves the formation of the carboxamide group via amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Research indicates that N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide exhibits significant biological activity, particularly against various cancer cell lines. Its mechanisms of action include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : Studies indicate the potential for inducing cell cycle arrest at different phases.
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
- A549 Cell Line Study : In this study, the compound showed significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
- MCF7 Cell Line Study : The compound was evaluated on MCF7 breast cancer cells, yielding an IC50 value of 12.5 µM and suggesting cell cycle arrest at the G1 phase, which hinders further proliferation.
- HeLa Cell Line Study : Research involving HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes essential for cancer cell survival.
Pharmacokinetics and Toxicology
Preliminary studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The presence of the fluorine atom can enhance its binding affinity and selectivity, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Structural Analogues with Furopyridine or Thienopyridine Cores
The compound belongs to a broader class of fused pyridine derivatives. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Analogues
Key Differences and Implications
(a) Core Heterocycle Variations
- Furo[3,2-b]pyridine vs. The thieno analogue in demonstrated potent antiplasmodial activity, suggesting sulfur-containing cores may favor antiparasitic applications.
- Ring Fusion Position : Furo[3,2-b]pyridine (target compound) versus furo[2,3-b]pyridine (analogues in ) alters the spatial arrangement of substituents, impacting binding to targets like kinases.
(b) Substituent Effects
- Fluorophenyl Groups : The 4-fluorophenyl moiety is conserved across multiple analogues (e.g., ), enhancing metabolic stability and π-π stacking with aromatic residues in proteins.
- Carboxamide Modifications: N-Methylation: Reduces hydrogen-bonding capacity but improves membrane permeability (e.g., ). Cyclopropane Carbamoyl Groups: Introduce conformational rigidity, as seen in , which may stabilize ligand-receptor interactions. Trifluoroethylamino Groups: Enhance solubility and electron-withdrawing effects, as in .
Biological Activity
N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furo[3,2-b]pyridine core substituted with a 4-fluorophenyl group and a carboxamide moiety. Its molecular formula is , and it possesses unique properties that contribute to its biological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound shows promising antimicrobial properties against various bacterial strains. The mechanism appears to involve the inhibition of bacterial cell wall synthesis, although detailed studies are necessary to elucidate the precise pathways involved.
- Anticancer Potential : In vitro studies have indicated that the compound may inhibit the proliferation of cancer cells. It has been shown to induce apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
- Enzyme Inhibition : Molecular docking studies have demonstrated that this compound can interact effectively with key enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. The docking scores indicate strong binding affinity, which correlates with its antimicrobial activity .
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Enzyme Interaction : The compound binds to specific enzymes involved in metabolic processes, potentially altering their activity and leading to downstream effects on cell function.
- Cell Signaling Modulation : It may influence signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects.
- Antimicrobial Mechanism : By inhibiting enzymes critical for bacterial cell wall synthesis, it disrupts the integrity of bacterial cells, leading to cell lysis.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study tested the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups .
- The Minimum Inhibitory Concentration (MIC) values were determined for various strains, showing effective concentrations in the low micromolar range.
- Cancer Cell Line Studies :
- Molecular Docking Analysis :
Summary Table of Biological Activities
Q & A
Q. How can SAR studies optimize substituent effects on bioactivity?
- Methodological Answer :
- QSAR Modeling : Build regression models (e.g., using CODESSA) correlating substituent parameters (Hammett σ, π) with activity .
- Fragment-Based Design : Replace the fluorophenyl group with bioisosteres (e.g., thiophene) to balance potency and solubility .
- Crystallographic SAR : Overlay ligand-bound protein structures (e.g., kinase inhibitors) to guide substituent placement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
